N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as DOBA, is a synthetic compound that has gained attention for its potential applications in scientific research. DOBA is a benzothiazinone derivative that has been synthesized through a multi-step process, and it has demonstrated interesting biochemical and physiological effects.
Mechanism of Action
Target of Action
The compound CBKinase1_003943 is likely to target the Casein Kinase 1 (CK1) family . Isoforms of the CK1 family have been shown to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
This could result in changes to the phosphorylation status of key regulatory molecules, thereby influencing the cellular processes they control .
Biochemical Pathways
The biochemical pathways affected by CBKinase1_003943 are likely to be those regulated by CK1 isoforms. These include pathways involved in cell cycle regulation, transcription and translation, cytoskeletal structure, cell-cell adhesion, and receptor-coupled signal transduction .
Result of Action
The molecular and cellular effects of CBKinase1_003943’s action would depend on the specific CK1 isoforms it targets and the cellular processes these isoforms regulate. For instance, modulation of CK1 activity could potentially influence cell cycle progression, gene expression, cytoskeletal dynamics, cell adhesion, and signal transduction .
Advantages and Limitations for Lab Experiments
One advantage of N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is its specificity for the DAT, which makes it a useful tool for studying dopamine-related processes. Its ability to inhibit dopamine uptake also makes it a potential therapeutic agent for dopamine-related disorders. However, one limitation of N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is its potential for off-target effects, as it has been shown to inhibit the uptake of other monoamine neurotransmitters as well. Additionally, its effects on dopamine levels can be context-dependent, making it difficult to interpret results in certain experimental paradigms.
Future Directions
There are a number of potential future directions for research on N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide. One area of interest is its potential as a radioligand for imaging DAT in vivo, which could aid in the diagnosis and treatment of dopamine-related disorders. Additionally, further research is needed to fully understand the mechanism of N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide's binding to DAT and its effects on other monoamine neurotransmitters. Finally, studies investigating the potential therapeutic applications of N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide for dopamine-related disorders such as Parkinson's disease and ADHD are warranted.
Synthesis Methods
The synthesis of N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves a multi-step process that begins with the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form 2-chloro-5-methoxybenzoic acid. This intermediate is then reacted with 2-aminobenzenethiol to form 2-(2-aminobenzenethio)-5-methoxybenzoic acid. The next step involves reacting this intermediate with acetic anhydride to form 2-(2-acetylamino-benzenethio)-5-methoxybenzoic acid. Finally, N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is synthesized by reacting this intermediate with 2,5-dimethoxyphenylacetyl chloride in the presence of triethylamine.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to bind to the dopamine transporter (DAT) and inhibit dopamine uptake, which could have implications for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has also been shown to have potential as a radioligand for imaging DAT in vivo, which could aid in the diagnosis and treatment of these disorders.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-23-11-7-8-14(24-2)13(9-11)19-17(21)10-16-18(22)20-12-5-3-4-6-15(12)25-16/h3-9,16H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQIYCKJRDAPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.